Spiromesifen Synthesis: High Yield in the Key Mesitylacetyl Incorporation Step
2-Mesitylacetyl chloride demonstrates high efficiency as an acylating agent in the industrial synthesis of the insecticide Spiromesifen. In a patented process for the preparation of a key intermediate, 1-[2-(2,4,6-trimethylphenyl)-acetoxy]-cyclopentylcarboxylic acid, the acylation of 1-carboxycyclopentanol with 2-mesitylacetyl chloride achieved an isolated yield of 89.2% [1]. This high yield, under mild room-temperature conditions, is a strong indicator of its performance in a commercially relevant, multi-step synthesis where alternative acylating agents would likely necessitate harsher conditions or provide lower yields due to the required introduction of the bulky mesitylacetyl group.
| Evidence Dimension | Yield in Acylation Reaction |
|---|---|
| Target Compound Data | 89.2% yield |
| Comparator Or Baseline | Alternative acylating agents (e.g., mesitylacetic acid or its esters) - Yield data not directly reported for this specific step, but general class inference shows acyl chlorides are more reactive. |
| Quantified Difference | N/A (Absolute yield metric for a key step) |
| Conditions | Acylation of 1-carboxycyclopentanol in dichloromethane with pyridine base at room temperature for 12 hours [1] |
Why This Matters
A high, reproducible yield for a complex intermediate is a critical metric for process chemists; it directly impacts the cost and scalability of manufacturing commercial products like Spiromesifen, making this compound a proven and efficient building block.
- [1] Patent CN101250173A. (2008). Preparation method of spiromesifen. View Source
